molecular formula C17H15N3O5S B2541775 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide CAS No. 886921-28-4

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2541775
CAS No.: 886921-28-4
M. Wt: 373.38
InChI Key: UYATYPWVQOGGIN-UHFFFAOYSA-N
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Description

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-methanesulfonylphenyl group and at position 2 with a 4-methoxybenzamide moiety.

Properties

IUPAC Name

4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-12-9-7-11(8-10-12)15(21)18-17-20-19-16(25-17)13-5-3-4-6-14(13)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYATYPWVQOGGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methanesulfonylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Core Heterocycle and Substituent Variations

  • LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) :

    • Shares the 1,3,4-oxadiazole core and a 4-methoxybenzamide group.
    • Differs in the sulfonamide substituent (benzyl(methyl)sulfamoyl vs. methanesulfonylphenyl) and the oxadiazole’s 5-position substituent (4-methoxyphenylmethyl vs. 2-methanesulfonylphenyl).
    • Exhibits antifungal activity against Paracoccidioides brasiliensis at 50 μg/mL .
  • N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide (): Contains a morpholine-sulfonyl group instead of methanesulfonyl, which may alter solubility and steric interactions.
  • 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () :

    • Features a dipropylsulfamoyl group, introducing bulkier substituents that could reduce membrane permeability compared to the target’s methanesulfonyl group .

Functional Group Impact on Bioactivity

  • Methanesulfonyl vs. Sulfamoyl Groups: Methanesulfonyl (target) provides strong electron-withdrawing effects and moderate solubility.

Comparison with Non-Oxadiazole Heterocycles

  • Triazole Derivatives () :

    • Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism (thione-thiol equilibrium), absent in oxadiazoles. This property influences their reactivity and binding modes .
  • Tetrazole Derivatives (–7) :

    • Tetrazole-based thioureas and ureas (e.g., N′-5-tetrazolyl-N-aroylthioureas) show plant growth-regulating activity, highlighting how heterocycle choice directs biological function despite structural similarities in substituents .

Structural and Spectroscopic Analysis

Key Spectral Features

  • IR Spectroscopy :

    • Absence of C=O stretches (~1660–1680 cm⁻¹) in oxadiazoles (target) vs. triazoles confirms cyclization .
    • Methanesulfonyl groups exhibit strong S=O stretches (~1150–1350 cm⁻¹), consistent across sulfonyl-containing analogs .
  • NMR Spectroscopy :

    • The 4-methoxybenzamide’s aromatic protons resonate at δ ~6.8–7.9 ppm, similar to LMM5 and other benzamide derivatives .

Physicochemical Properties

Property Target Compound LMM5 Compound
LogP (Predicted) ~3.2 ~3.8 ~2.9
Solubility (mg/mL) Moderate (methanesulfonyl) Low (bulky sulfamoyl) High (morpholine)
Hydrogen Bond Acceptors 7 8 9

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